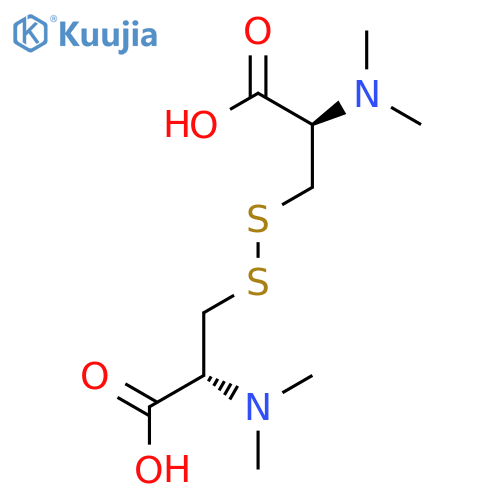Cas no 38254-66-9 (N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride)

38254-66-9 structure
商品名:N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- N,N,N',N'-Tetramethyl-L-Cystine
- N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride
- L-Cystine,N,N,N',N'-tetramethyl-
- N,N,N?,N?-Tetramethyl-L-Cystine
- N,N,N’,N’-Tetramethy
- N,N,N',N'-Tetramethyl-L-cystin
- N,N,N`,N`-Tetramethyl-L-cystine Dihydrochloride
- tetra-N-methyl-L-cystine
- SCHEMBL1050552
- 38254-66-9
- N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride
- (2R,2'R)-3,3'-disulfanediylbis(2-(dimethylamino)propanoic acid)
- (2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid
- tetramethylcystine
-
- インチ: InChI=1S/C10H20N2O4S2/c1-11(2)7(9(13)14)5-17-18-6-8(10(15)16)12(3)4/h7-8H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-/m0/s1
- InChIKey: RICIRHDRDJOBID-YUMQZZPRSA-N
- ほほえんだ: S(C[C@@H](C(=O)O)N(C)C)SC[C@@H](C(=O)O)N(C)C
計算された属性
- せいみつぶんしりょう: 296.08600
- どういたいしつりょう: 296.08644947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 9
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 132Ų
- 疎水性パラメータ計算基準値(XlogP): -4.3
じっけんとくせい
- ゆうかいてん: 192-193°C
- PSA: 131.68000
- LogP: 0.39740
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride セキュリティ情報
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-212317-1g |
N,N,N′,N′-Tetramethyl-L-Cystine Dihydrochloride, |
38254-66-9 | 1g |
¥2708.00 | 2023-09-05 | ||
| TRC | T302000-250mg |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride |
38254-66-9 | 250mg |
$ 305.00 | 2023-09-06 | ||
| TRC | T302000-100mg |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride |
38254-66-9 | 100mg |
$159.00 | 2023-05-17 | ||
| TRC | T302000-1g |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride |
38254-66-9 | 1g |
$894.00 | 2023-05-17 | ||
| TRC | T302000-2.5g |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride |
38254-66-9 | 2.5g |
$1895.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212317-1 g |
N,N,N′,N′-Tetramethyl-L-Cystine Dihydrochloride, |
38254-66-9 | 1g |
¥2,708.00 | 2023-07-10 |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride 関連文献
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
38254-66-9 (N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride) 関連製品
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
